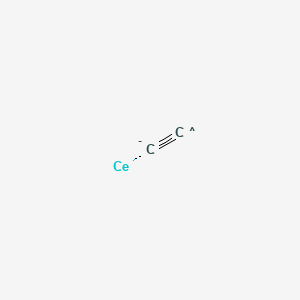

Cerium carbide (CeC2)

Description

Significance of Rare Earth Carbides in Modern Scientific Inquiry

Rare earth carbides, a class of compounds formed between rare earth elements and carbon, are pivotal in modern scientific and technological applications. google.com Their unique electronic, magnetic, and catalytic properties make them indispensable in various fields. google.comsciencehistory.org These materials are crucial components in technologies ranging from smartphones and LED lights to hybrid cars and nuclear power. sciencehistory.org The distinct properties of rare earth elements, such as their fluorescent, conductive, and magnetic characteristics, are conferred upon their carbide counterparts, making them valuable when alloyed with other metals. sciencehistory.org In sectors like green technology, rare earth carbides are essential for developing more efficient wind turbines and electric vehicles, contributing to efforts to reduce greenhouse gas emissions. sciencehistory.org Furthermore, their applications extend to specialized areas like ceramic capacitors, battery electrodes, and hydrogen storage. google.com

Historical Context of Cerium Carbide Research Trajectories

The scientific investigation of cerium carbide dates back to the late 19th and early 20th centuries. The initial synthesis of cerium carbide (CeC2) was first reported by Moissan, who produced it by reacting cerium oxide (CeO2) with charcoal in an electric furnace. Following its discovery, early research focused on determining its fundamental properties and structure. In the 1930s, von Stackelberg conducted foundational studies on the crystal structure of metal dicarbides, including CeC2. materialsproject.org This work was significantly advanced in the late 1950s and 1960s through the efforts of researchers like Spedding, Gschneidner, Daane, and Atoji, who used techniques such as neutron diffraction to precisely characterize the crystal structures of several rare earth carbides. materialsproject.orgacs.org The first thermodynamic studies using Knudsen effusion mass spectrometry were carried out by Filby and Ames, who identified CeC2 as the most stable dicarbide among those of cerium, praseodymium, and neodymium. aip.org These early investigations laid the groundwork for understanding the material's behavior and potential applications.

Current State and Future Directions in CeC2 Investigations

Current research on cerium carbide (CeC2) is vibrant and expanding into several high-technology areas. A primary focus is its application in nuclear engineering, where it is being explored as a component of advanced nuclear fuels. ontosight.aimdpi.comosti.gov Due to its high-temperature stability and ability to withstand intense radiation, CeC2 is a promising material for next-generation nuclear reactors. ontosight.ai Studies are actively investigating its synthesis via carbothermic reduction of ceria for use in simulated ceramic-coated reactor fuels. austinpublishinggroup.com

Another significant area of investigation is in catalysis. Cerium carbide, particularly when embedded in nitrogen-doped carbon, has shown high electrocatalytic activity for the oxygen reduction reaction (ORR), a critical process in fuel cells and batteries. researchgate.net This makes it a candidate for developing advanced, cost-effective catalysts for energy conversion and storage systems. researchgate.netamericanelements.com

Future research is directed at leveraging the unique properties of CeC2 for novel applications. There is growing interest in developing 2D rare-earth metal carbides (MXenes) containing cerium for their potential in scalable 2D magnets and advanced electronics. aip.org The exploration of CeC2 in advanced ceramics and composite materials also continues, with studies on its inclusion in silicon carbide matrices to enhance mechanical and thermal properties. ornl.govresearchgate.net These future directions highlight the potential of CeC2 to contribute to significant advancements in energy, electronics, and materials engineering. sciencehistory.org

Properties of Cerium Carbide (CeC2)

| Property | Value | Source(s) |

| Chemical Formula | CeC2 | ontosight.aiechemi.com |

| Molecular Weight | 164.14 g/mol | americanelements.com |

| Appearance | Red hexagonal crystals | chemicalbook.commatweb.com |

| Crystal Structure | Tetragonal, I4/mmm | materialsproject.orgontosight.ai |

| Density | 5.23 - 5.47 g/cm³ | americanelements.comechemi.comchemicalbook.com |

| Melting Point | ~2250°C | echemi.comchemicalbook.com |

| Water Solubility | Reacts with water | ontosight.aiechemi.comchemicalbook.com |

Crystal Structure Details of α-CeC2

| Parameter | Description | Source(s) |

| Crystal System | Tetragonal | materialsproject.org |

| Space Group | I4/mmm | materialsproject.orgmdpi.com |

| Bonding Geometry (Ce⁴⁺) | Distorted q4 geometry bonded to ten C²⁻ atoms | materialsproject.org |

| Ce-C Bond Lengths | 2 shorter (2.50 Å) and 8 longer (2.74 Å) | materialsproject.org |

| Bonding Geometry (C²⁻) | 6-coordinate geometry bonded to five Ce⁴⁺ and one C²⁻ atom | materialsproject.org |

| C-C Bond Length | 1.31 Å | materialsproject.org |

Structure

2D Structure

Properties

InChI |

InChI=1S/C2.Ce/c1-2;/q-1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXANAQMHYPHTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[C].[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Ce- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red chunks; [MSDSonline] | |

| Record name | Cerium carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12012-32-7 | |

| Record name | Cerium carbide (CeC2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012012327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium carbide (CeC2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium dicarbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Cerium Carbide Cec2

Carbothermic Reduction Approaches for CeC2 Production

The most prevalent industrial method for synthesizing cerium carbide is the carbothermic reduction of cerium oxide (CeO2). This high-temperature process involves the reaction of cerium oxide with a carbon source, typically graphite (B72142), to yield cerium carbide. ontosight.ai

Precursor Selection and Stoichiometric Considerations

The selection and preparation of precursor materials are fundamental to the success of carbothermic reduction. The primary raw materials are cerium oxide (CeO2) powder and a carbon source, such as graphite powder or charcoal. ontosight.ai The stoichiometry of the reactants is a critical parameter, with the molar ratio of cerium oxide to carbon being carefully controlled to align with the desired CeC2 product. The physical form of the mixed precursors, whether as loose powder or compacted pellets, can also influence the reaction kinetics. Research has utilized CeO2 nanoparticles (20-50 nm) and carbon black (100-200 nm) as precursors in advanced synthesis techniques. researchgate.net

Influence of Reaction Temperature and Atmosphere on CeC2 Purity

The purity of the final CeC2 product is highly dependent on the reaction temperature and the surrounding atmosphere. The carbothermic reduction of CeO2 is an endothermic process that requires high temperatures, typically ranging from 1500 °C to 1800 °C. researchgate.net Insufficient temperatures can lead to incomplete reactions, resulting in residual cerium oxide in the final product.

The reaction atmosphere plays a crucial role in preventing oxidation and unwanted side reactions. numberanalytics.com Inert gases, such as argon, or a vacuum environment are commonly employed to create the necessary non-reactive conditions. The use of a nitrogen atmosphere can lead to the formation of cerium nitride phases, which is a key step in nitridation processes. Studies have shown that the equilibrium temperature for the formation of CeC2 is around 1650 °C, though practical synthesis often requires higher temperatures. researchgate.net The duration of the reaction, which can range from 5 to 12 hours, is also a significant factor, with longer times at higher temperatures generally favoring the formation of purer CeC2.

Process Optimization for High-Purity CeC2 Synthesis

Optimizing the carbothermic reduction process is essential for obtaining high-purity cerium carbide. This involves a careful balance of precursor stoichiometry, reaction temperature, atmosphere, and duration to minimize impurities like residual cerium oxide and free carbon. numberanalytics.com One innovative approach to enhance the process is carbothermic reduction assisted by hydrogenation treatment (CRHT). This method has been shown to successfully produce single-phase CeC2 powders at a lower temperature of 1550 °C, which is 100 °C below the theoretical temperature. researchgate.net The hydrogenation step facilitates the partial reduction of cerium ions and creates a more favorable environment for the reduction reaction. researchgate.net

Below is a data table summarizing experimental findings on the carbothermic reduction of cerium oxide, illustrating the impact of different process parameters on the resulting phases identified by X-ray diffraction (XRD).

| Iteration | Form | Temperature (°C) | Time (h) | Atmosphere | Phases Detected by XRD |

| C-1 | Pellet | 1500 | 12 | Vacuum | CeO2, CeC2, C |

| C-2 | Pellet | 1800 | 5 | Argon (100%) | CeO2, CeC2, C |

| C-3 | Powder | 1800 | 5 | Argon (100%) | CeO2, CeC2, C |

| C-4 | Powder | 1800 | 12 | Argon (100%) | CeC2, C |

| C-5 | Powder | 1800 | 12 | Nitrogen (100%) | CeC2, C |

| This table is based on data from a detailed study on the synthesis of cerium carbide. |

Arc Melting Techniques for Cerium Carbide Alloys

Arc melting is a high-temperature synthesis technique particularly suited for producing cerium carbide and its alloys. mdpi.com This method involves the direct melting of cerium metal and graphite in an arc furnace under an inert atmosphere, typically argon. researchgate.net The intense heat of the arc facilitates the direct reaction between the elements, leading to the formation of cerium carbide alloys. This technique allows for precise control over the composition and phase formation of the resulting material.

Arc melting is a rapid synthesis route that yields dense and well-defined carbide phases. It has been employed to synthesize various Ce-C stoichiometries for research purposes, including those relevant to advanced nuclear fuels. mdpi.com For instance, compositions such as Ce0.95C0.05, Ce0.8C0.2, Ce0.6C0.4, Ce0.33C0.67, and Ce0.2C0.8 have been successfully synthesized using this method. mdpi.com Characterization techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used to confirm the formation of the desired CeC2 phases and to analyze the microstructure of the resulting alloys. mdpi.com

Nitridation Processes Utilizing CeC2 Intermediates

Cerium carbide can serve as a crucial intermediate in the synthesis of cerium nitride phases through a process known as nitridation. researchgate.net Following the initial synthesis of CeC2, typically via carbothermic reduction, the carbide powder is subjected to a post-treatment process. This involves heating the CeC2 in a controlled atmosphere, often a mixture of hydrogen and nitrogen, at high temperatures.

One documented procedure involves heating CeC2 powders in a hydrogen-nitrogen atmosphere at 1800 °C for 6 hours. This process facilitates the conversion of the carbide into nitride compounds. researchgate.net The choice of crucible material, such as alumina (B75360) or zirconia, is also a consideration in this high-temperature process. The nitridation of CeC2 is a key step in the fabrication of materials for specific applications, including potential use in advanced nuclear reactor fuels where cerium nitride is investigated as a surrogate for actinide nitrides. researchgate.net

Vacuum Induction Melting and Subsequent Conversion Pathways

Vacuum induction melting (VIM) presents another viable pathway for the synthesis of cerium carbide. researchgate.netsuperbmelt.com This technique involves melting cerium metal with graphite in a graphite crucible within a vacuum induction furnace. The vacuum environment is critical as it prevents oxidation and removes volatile impurities from the melt. h2.pl This process yields a brittle cerium carbide alloy.

A notable application of this method is its integration into a multi-step process for producing other cerium compounds. For example, the cerium carbide alloy produced by VIM can be powdered and then subjected to hydrolysis oxidation. This subsequent step involves mixing the carbide powder with deionized water, leading to the formation of cerium oxide nanomaterials. This pathway highlights the versatility of cerium carbide as an intermediate material, where its initial synthesis via vacuum induction melting is the first step towards producing other valuable cerium-based materials.

Crystallographic and Structural Investigations of Cerium Carbide Cec2

Polymorphism and Allotropic Forms of CeC2 (e.g., α-CeC2, β-CeC2)

Cerium dicarbide exhibits polymorphism, meaning it can exist in different crystal structures, referred to as allotropic forms. The primary allotropes of CeC2 are the low-temperature α-phase (α-CeC2) and the high-temperature β-phase (β-CeC2). mdpi.com The transition between these phases is a key aspect of its material science. The α-CeC2 form is stable at room temperature. mdpi.com

Crystal Systems and Space Group Characterizations

The allotropic forms of cerium carbide are defined by their distinct crystal systems and space groups.

α-CeC2: The low-temperature α-phase crystallizes in the tetragonal crystal system . ontosight.aimaterialsproject.org Its structure is isostructural with calcium carbide (CaC2) and is characterized by the space group I4/mmm , with the space group number 139. materialsproject.orgmaterialsproject.org In this structure, cerium ions (Ce⁴⁺) are bonded to ten equivalent carbon ions (C²⁻). materialsproject.org The carbon atoms exist as C-C pairs. materialsproject.org

β-CeC2: The high-temperature β-phase adopts a cubic crystal system . mdpi.com It is associated with the space group Fm-3m . mdpi.com

The table below summarizes the crystallographic data for the α and β phases of CeC2.

| Property | α-CeC2 | β-CeC2 |

| Crystal System | Tetragonal | Cubic |

| Space Group | I4/mmm | Fm-3m |

| Reference | mdpi.commaterialsproject.orgmaterialsproject.org | mdpi.com |

Structural Characterization Techniques and Findings for CeC2

A variety of advanced analytical techniques are employed to investigate the intricate structure of cerium carbide. These methods provide detailed information about its crystal lattice, atomic positions, and microstructure.

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material. In the study of the cerium-carbon system, XRD is used to identify the different cerium carbide phases, such as CeC2 and Ce2C3, as well as unreacted cerium. mdpi.com XRD patterns of synthesized cerium carbide samples confirm the presence of α-CeC2 by matching the diffraction peaks to known crystallographic data. mdpi.com For instance, the analysis of arc-melted Ce-C samples has shown distinct XRD patterns corresponding to different compositions, revealing the phases present in each. mdpi.com

Neutron diffraction provides crucial information that complements XRD data, particularly in determining the positions of light atoms like carbon alongside heavy atoms like cerium. Neutron powder diffraction studies have been instrumental in refining the crystal structures of rare-earth dicarbides, including CeC2. materialsproject.org These studies have precisely determined the lattice parameters and the positions of both cerium and carbon atoms within the unit cell. materialsproject.org For α-CeC2, neutron diffraction has confirmed the body-centered tetragonal structure and provided accurate bond lengths. materialsproject.org It has also been used to study the magnetic structures of CeC2 at low temperatures, revealing antiferromagnetic ordering. aip.org

The following table presents the lattice parameters for α-CeC2 as determined by neutron diffraction studies.

| Lattice Parameter | Value (Å) |

| a | 3.878 |

| c | 6.488 |

| Reference | materialsproject.org |

Phase Equilibria and Phase Diagram Analyses of Ce-C Systems

The cerium-carbon (Ce-C) phase diagram illustrates the stable phases of the system at different temperatures and compositions. Thermodynamic assessments of the Ce-C system have been used to calculate phase diagrams, which are then validated and refined through experimental studies. mdpi.com These diagrams are essential for understanding the formation of different cerium carbides and for designing synthesis processes. The phase diagram indicates the existence of several stable compounds, including Ce2C3 and CeC2. mdpi.com Experimental investigations involving the synthesis of various Ce-C compositions and their characterization by XRD and SEM help to confirm the phase relationships predicted by the calculated diagrams. mdpi.com

Binary Ce-C Phase Diagrams and Experimental Verification

The cerium-carbon (Ce-C) binary system is characterized by the presence of several carbide phases, including CeC₂ and Ce₂C₃. Understanding the phase diagram is crucial for predicting the material's behavior at different temperatures and compositions.

Calculated phase diagrams for the Ce-C system provide a theoretical framework for the stability of these phases. aps.org These diagrams identify distinct phases such as α-CeC₂, which has a body-centered tetragonal structure (space group I4/mmm), and a high-temperature β-CeC₂ phase with a face-centered cubic structure (space group Fm-3m). aps.org Another prominent phase in the system is Ce₂C₃, which possesses a body-centered cubic structure (space group I-43d). aps.org

Experimental verification of the calculated phase diagrams has been a subject of research, aiming to validate the theoretical predictions. Studies involving techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) on arc-melted cerium carbide samples have been conducted. aps.org For instance, XRD patterns of samples with varying cerium and carbon compositions have been compared with calculated patterns, showing agreement in the identified phases. aps.org Microstructural analysis of a Ce₀.₂-C₀.₈ sample revealed a large interface between CeC₂ and carbon, which was consistent with the phase separation predicted by the phase diagram for that specific composition. aps.org

Furthermore, experimental investigations have provided data on phase transition temperatures. For example, a transition temperature of 1138.7 °C (with an error of ±32.7 °C) has been reported for a composition of 67 mol% C, which is relevant to the CeC₂ phase. lnu.edu.ua These experimental data points are crucial for refining and confirming the accuracy of the calculated Ce-C binary phase diagrams. lnu.edu.ua

Below is a data table summarizing the key phases in the Ce-C binary system.

| Phase | Chemical Formula | Crystal System | Space Group |

| α-Cerium Dicarbide | α-CeC₂ | Tetragonal | I4/mmm |

| β-Cerium Dicarbide | β-CeC₂ | Cubic | Fm-3m |

| Cerium Sesquicarbide | Ce₂C₃ | Cubic | I-43d |

Ternary Ce-X-C Systems, including Ce-Ni-C Phase Relationships

The introduction of a third element (X) into the Ce-C system leads to the formation of ternary compounds and more complex phase relationships. The Ce-Ni-C system, in particular, has been investigated to understand the phase equilibria at elevated temperatures.

Experimental studies, primarily using X-ray diffraction and energy-dispersive spectroscopy, have been conducted on the Ce-Ni-C system at 800°C in the cerium-poor region (0-33.3 at.% Ce). lnu.edu.uaresearchgate.net These investigations confirmed the existence of five binary compounds and three ternary compounds at this temperature. lnu.edu.uaresearchgate.net The binary phases identified include α-CeC₂. lnu.edu.uaresearchgate.net

The three ternary compounds that are stable at 800°C are CeNiC₂, Ce₂Ni₅C₃, and Ce₂Ni₂₂C₂.₇₅. lnu.edu.uaresearchgate.net It is noteworthy that the ternary carbide CeNi₅C₄, which was reported to exist at 400°C, was not observed at 800°C. lnu.edu.ua This indicates that the phase stability in the Ce-Ni-C system is significantly dependent on temperature.

The crystallographic data for α-CeC₂ and the confirmed ternary compounds in the Ce-Ni-C system at 800°C are presented in the table below. The lattice parameters of α-CeC₂ in the ternary alloys were found to be practically the same as in the binary system, suggesting no significant dissolution of nickel into the α-CeC₂ phase at this temperature. lnu.edu.ua

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| α-CeC₂ | Tetragonal | I4/mmm | 3.882(1) | 3.882(1) | 6.488(1) | - |

| CeNiC₂ | Orthorhombic | Amm2 | 3.856(1) | 4.551(1) | 6.160(2) | - |

| Ce₂Ni₅C₃ | Tetragonal | P4/mbm | 8.3291(2) | 8.3291(2) | 4.0250(1) | - |

| Ce₂Ni₂₂C₂.₇₅ | Cubic | Fm-3m | 11.455(1) | 11.455(1) | 11.455(1) | - |

The investigation of the isothermal section of the Ce-Ni-C phase diagram at 800°C revealed several three-phase regions. lnu.edu.ua However, some three-phase regions reported at 400°C, such as

Electronic Structure and Chemical Bonding in Cerium Carbide Cec2

Quantum-Chemical Studies of CeC₂ Electronic States

Quantum chemistry provides a foundational framework for understanding the electronic behavior of molecules like CeC₂. wikipedia.org Theoretical studies, employing a range of state-of-the-art single- and multireference techniques, have been crucial in elucidating the electronic states and properties of both cerium dicarbide and its cation. aip.orgnih.govresearchgate.netaip.org These computational methods include density functional theory (DFT), Møller-Plesset second-order perturbation (MP2) theory, and complete active space multiconfiguration self-consistent field (CASSCF) methods. aip.org

Ground State Configuration and Low-Lying Electronic States of CeC₂ and CeC₂⁺

Contrary to early assumptions of a linear structure, detailed quantum-chemical calculations have established that the ground and low-lying electronic states of both CeC₂ and its cation, CeC₂⁺, possess a triangular (C₂ᵥ) geometry. aip.orgnih.govresearchgate.netaip.org For the neutral CeC₂ molecule, the ground state is identified as a triplet state, specifically the ³B₂ state. aip.orgnih.govresearchgate.net In the case of the cerium dicarbide cation (CeC₂⁺), the ground state is the ²A₂ state. aip.orgnih.govresearchgate.net The presence of both open 4f and 5d orbitals in the Cerium atom (4f¹5d¹6s²) contributes to a host of low-lying excited states, making its electronic structure particularly complex compared to other early lanthanide elements. aip.org

Table 1: Ground State Properties of CeC₂ and CeC₂⁺

| Species | Geometry | Ground State |

|---|---|---|

| CeC₂ | Triangular (C₂ᵥ) | ³B₂ |

Electron Ionization Energy and Photodetachment Spectroscopy of CeC₂

The energy required to remove an electron from a molecule, known as the electron ionization energy, is a key property determined by its electronic structure. libretexts.org Theoretical calculations of the electron ionization energy for CeC₂ show excellent agreement with experimental findings. aip.orgnih.govresearchgate.net The study of such properties is often conducted using techniques like anion photoelectron spectroscopy and laser photodetachment spectroscopy. aip.orgmaterialsproject.orgaps.org Photodetachment spectroscopy, in particular, is a powerful method for probing the electronic structure of negative ions by detaching an electron with a photon and analyzing the resulting products. aps.orgnih.gov

Nature of Cerium-Carbon Bonding Interactions in CeC₂

The chemical bonds within cerium dicarbide are not simple, exhibiting a combination of ionic and covalent characteristics that define its properties and reactivity.

Dative Charge Transfer Mechanisms and Ionic Character

The bonding in CeC₂ is characterized by a significant ionic nature, which arises from a dative charge transfer mechanism. aip.orgnih.govresearchgate.net In this process, the cerium atom donates electronic charge to the dicarbide (C₂) unit. rsc.orgnih.gov This charge transfer results in a molecule with a substantial dipole moment. omnicalculator.com Theoretical studies report large dipole moments for the bent triplet and singlet states of CeC₂, ranging from 7.0 to 10.5 Debye, which is consistent with the pronounced ionic character of the molecule in its ground and excited states. aip.orgnih.govresearchgate.net This charge separation leads to what can be described as a Ce²⁺(C₂)²⁻ arrangement within the molecule.

Covalent and Coordinative Interactions in Encapsulated CeC₂ Units

While there is a strong ionic component between the cerium and the dicarbide fragment, the bond between the two carbon atoms within the C₂ unit is covalent. acs.org The interaction between the cerium atom and the dicarbide unit can also be described as a coordinate or dative bond, where the C₂ unit acts as a ligand donating electrons to the cerium center. taylorandfrancis.com This type of bonding is critical for understanding the structure and stability of larger systems where CeC₂ units might be encapsulated, such as in nanoclusters or endohedral fullerenes. aip.org The nature of the bonding between carbon and transition metals is a key factor in the growth mechanisms of various metal-carbon nanomaterials. aip.org

Analysis of Carbon-Carbon Bond Distances within Dicarbide Units in CeC₂

The distance between the two carbon atoms in the dicarbide unit provides insight into the bond order and the degree of interaction with the metal atom. In the solid state, rare earth dicarbides, including CeC₂, adopt crystal structures where the C-C bond lengths are relatively consistent. Across the series of lanthanide dicarbides, these dimeric C-C bond distances are observed to be in the approximate range of 1.276 to 1.303 Å. berkeley.edu This distance is intermediate between that of a typical carbon-carbon double bond and a triple bond, reflecting the complex electronic interplay within the crystal lattice.

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Cerium Carbide | CeC₂ |

| Cerium Oxide | CeO₂ |

| Carbon Monoxide | CO |

| Acetylene | C₂H₂ |

| Methane | CH₄ |

| Ethylene | C₂H₄ |

| Cerium Nitride | CeN |

| Hydrogen | H₂ |

Computational Chemistry Approaches for Electronic Structure Prediction of CeC₂

The prediction of the electronic structure of Cerium Carbide (CeC₂) is a complex task, primarily due to the presence of strongly correlated 4f electrons in the cerium atom. To tackle this challenge, computational chemists employ a variety of sophisticated, state-of-the-art theoretical techniques. These methods range from high-level calculations on isolated molecules to first-principles calculations on the bulk solid-state material.

Theoretical studies have been conducted on the gaseous CeC₂ molecule using a suite of single- and multireference methods. aip.org These approaches are essential for accurately describing the multiple low-lying electronic states and the intricate nature of chemical bonding in the molecule. aip.org Investigations have determined that the ground state and low-lying electronic states of the CeC₂ molecule possess a C₂ᵥ triangular structure, which is energetically more favorable than linear configurations. aip.orgresearchgate.net The ground state has been specifically identified as a ³B₂ state. researchgate.netnih.gov A significant finding from these molecular calculations is the large dipole moment exhibited by the bent triplet and singlet states of CeC₂, calculated to be in the range of 7.0–10.5 D. aip.orgresearchgate.netnih.gov This large value points to a substantial ionic character in the bonding, arising from dative charge transfer from the cerium atom to the C₂ unit. aip.org

A variety of computational techniques have been applied to determine these properties, including Density Functional Theory (DFT), Møller-Plesset second-order perturbation theory (MP2), and Coupled Cluster (CCSD and CCSD(T)) methods. aip.org For a more accurate description of the multireference character of the electronic states, Complete Active Space Multiconfiguration Self-Consistent Field (CASSCF) and multireference second-order perturbation theory (MCQDPT2) have also been utilized. aip.orgresearchgate.net

Table 1: Calculated Properties of Molecular CeC₂

| Property | Calculated Value/State | Computational Method(s) | Reference |

|---|---|---|---|

| Ground State Geometry | C₂ᵥ (Isosceles Triangle) | DFT, MP2, CCSD, CASSCF, MCQDPT2 | aip.orgresearchgate.net |

| Ground Electronic State | ³B₂ | Multireference Techniques | researchgate.netnih.gov |

| Dipole Moment (Bent States) | 7.0 – 10.5 D | Single and Multireference Techniques | aip.orgnih.gov |

For the solid-state form of CeC₂, first-principles calculations based on Density Functional Theory are the primary tool for investigation. researchgate.net These studies confirm that CeC₂ is thermodynamically and mechanically stable. researchgate.net The crystal structure is identified as body-centered tetragonal, belonging to the I4/mmm space group. materialsproject.org The bonding within the solid material is characterized by strong covalent interactions between cerium and carbon atoms (Ce-C) as well as between the carbon atoms themselves (C-C). researchgate.net

Table 2: DFT Calculated Lattice Parameters for Solid-State CeC₂ (I4/mmm)

| Lattice Parameter | Calculated Value (Å) | Source |

|---|---|---|

| a | 4.131 | materialsproject.org |

| b | 4.131 | materialsproject.org |

| c | 6.883 | materialsproject.org |

A fundamental challenge in the computational modeling of cerium compounds is the accurate description of the 4f electrons. aps.org Standard DFT approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), often fail to capture the strong on-site Coulomb repulsion of these localized electrons, which can lead to incorrect predictions of electronic properties like the band gap. banglajol.infoaps.org To overcome this limitation, the DFT+U method is frequently employed. banglajol.infoncsu.edu This approach incorporates a Hubbard parameter 'U' to apply a correction to the described on-site Coulomb interactions of the localized d or f electrons. banglajol.info While specific DFT+U studies on CeC₂ are less common than for other cerium compounds like Cerium Oxide (CeO₂), the methodology is critical for achieving an accurate electronic structure prediction for any cerium-containing material. ncsu.eduyoutube.comresearchgate.net The choice of the Hubbard U parameter is crucial and can be determined by comparing computational results with experimental data or through ab initio linear-response calculations. arxiv.org

Table 3: Summary of Computational Approaches for CeC₂

| Computational Method | Focus of Application | Key Findings |

|---|---|---|

| DFT (e.g., B3LYP) | Molecular CeC₂ geometry and electronic states | Predicted C₂ᵥ triangular structure. aip.org |

| MP2, CCSD(T) | Refined energy calculations for molecular CeC₂ | Provided accurate energy separations of electronic states. aip.org |

| CASSCF, MCQDPT2 | Multireference character of molecular CeC₂ | Confirmed ³B₂ ground state and described low-lying excited states. aip.orgresearchgate.net |

| First-Principles DFT (Solid State) | Stability and properties of bulk CeC₂ | Confirmed thermodynamic stability and covalent bonding character. researchgate.net |

| DFT+U | Correction for strongly correlated 4f electrons | Essential for accurately modeling the electronic structure of cerium compounds. banglajol.infoncsu.edu |

Mentioned Compounds

Thermodynamic Properties and Stability of Cerium Carbide Cec2

Enthalpy of Formation and Related Thermodynamic Parameters of CeC2

The standard enthalpy of formation (ΔfH°) of cerium dicarbide is a key indicator of its thermodynamic stability. Experimental investigations have yielded a range of values, reflecting the different techniques employed and the challenges associated with high-temperature calorimetry. A recommended value for the enthalpy of formation of solid CeC2 at 298 K is -120.1 ± 11.0 kJ/mol. researchgate.netiitm.ac.in This value was determined using a dynamic effusion method coupled with mass spectrometry to measure the equilibrium CO pressure over a mixture of CeO2(s), CeC2(s), and C(s) in the temperature range of 1350–1550 K. researchgate.netiitm.ac.in

Other studies have reported different values. For instance, oxygen bomb calorimetry has been used to determine the enthalpy of formation, with one study reporting a value of -23.1 ± 1.3 kcal/mol (approximately -96.7 kJ/mol). There is a noted discrepancy in the literature, with reported enthalpies of formation for CeC2 ranging significantly. researchgate.net

The Gibbs free energy of formation (ΔfG°) for CeC2(s) at 298 K has been determined to be -103.0 ± 6.0 kJ/mol. researchgate.netiitm.ac.in This value, derived from the same experimental setup as the recommended enthalpy of formation, indicates that the formation of CeC2 from its constituent elements is a spontaneous process under standard conditions.

Table 1: Experimental Thermodynamic Parameters for CeC2 at 298 K

| Thermodynamic Parameter | Value | Experimental Method | Reference |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°) | -120.1 ± 11.0 kJ/mol | Dynamic Effusion Mass Spectrometry | researchgate.netiitm.ac.in |

| Enthalpy of Formation (ΔfH°) | -96.7 ± 5.4 kJ/mol (-23.1 ± 1.3 kcal/mol) | Oxygen Bomb Calorimetry | researchgate.net |

Investigations of Bond Dissociation and Atomization Energies for CeC2 Species

The stability of the gaseous CeC2 molecule is characterized by its bond dissociation and atomization energies. These parameters have been investigated using high-temperature mass spectrometric techniques. The energy required to break the bond between the cerium atom and the C2 unit in the gaseous CeC2 molecule, known as the bond dissociation energy (D°(Ce-C2)), has been determined to be 162 ± 2 kcal/mol. researchgate.net

The atomization energy (ΔH°a,0) represents the enthalpy change associated with the complete dissociation of a gaseous molecule into its constituent atoms. For CeC2(g), this has been measured as 304.5 ± 1.5 kcal/mol. researchgate.net Theoretical studies employing single- and multireference computational techniques have also been conducted to understand the electronic structure and bonding, which in turn influences these energetic properties. aip.orgresearchgate.net These theoretical approaches have been used to correct experimentally observed thermodynamic properties by computing the gas-phase properties and partition functions of the molecule. researchgate.net

Table 2: Bond and Atomization Energies for Gaseous CeC2

| Energy Type | Value (kcal/mol) | Experimental Method | Reference |

|---|---|---|---|

| Bond Dissociation Energy (D°(Ce-C2)) | 162 ± 2 | Mass Spectrometry | researchgate.net |

High-Temperature and High-Pressure Studies on Ce-C Systems

The behavior of the cerium-carbon system under high temperatures and pressures is critical for understanding phase stability and synthesis of different cerium carbide phases. High-temperature studies often involve techniques like thermal analysis and Knudsen-cell mass spectrometry. researchgate.net These investigations have been instrumental in determining phase transition temperatures and vaporization behavior. For instance, the sublimation of CeC2 has been studied over the temperature range of 1908-2309 K, revealing that CeC2(g) is the major gaseous species in equilibrium with the solid phase. researchgate.net

High-pressure synthesis experiments have also been conducted on cerium-containing systems. While specific high-pressure synthesis data for CeC2 is not extensively detailed in the provided search results, studies on related cerium compounds, such as cerium meta-oxoborate (δ-Ce(BO2)3), have utilized high-pressure/high-temperature conditions (e.g., 3.5 GPa and 1050 °C) in a Walker-type multianvil apparatus to synthesize new crystalline phases. researchgate.netresearchgate.net Such techniques are indicative of the methods that could be applied to explore the high-pressure phase diagram of the Ce-C system.

Thermodynamic Modeling and Computational Predictions for CeC2 Stability

Thermodynamic modeling, particularly using the CALPHAD (Calculation of Phase Diagrams) method, has been employed to assess the Ce-C binary system. researchgate.net This approach uses experimental data to develop a set of self-consistent thermodynamic parameters for the various phases in the system. researchgate.net In the CALPHAD modeling of the Ce-C system, CeC2, along with Ce2C3, has been treated as a stoichiometric phase due to their negligible homogeneity ranges. researchgate.net The resulting thermodynamic descriptions allow for the calculation of phase diagrams and other thermodynamic properties, providing a comprehensive understanding of the system's behavior over a range of temperatures and compositions. researchgate.netonera.fr

First-principles calculations based on Density Functional Theory (DFT) have also been used to investigate the stability, electronic, and mechanical properties of cerium carbides. researchgate.net These computational studies can predict properties like cohesive energy and formation enthalpy, which are indicators of thermodynamic stability. researchgate.net For instance, DFT calculations have shown that CeC2 is thermodynamically stable. researchgate.net Furthermore, theoretical studies have explored the electronic and thermodynamic properties of various electronic states of CeC2 and its cation, CeC2+, using advanced single- and multireference techniques to determine ground state structures and ionization energies. aip.orgresearchgate.netaip.org

Table 3: Approaches in Thermodynamic Modeling of CeC2

| Modeling Technique | Key Findings | Reference |

|---|---|---|

| CALPHAD | Treated CeC2 as a stoichiometric phase to develop a self-consistent thermodynamic database for the Ce-C system. | researchgate.net |

| Density Functional Theory (DFT) | Calculated cohesive energy and formation enthalpy, confirming the thermodynamic stability of CeC2. | researchgate.net |

Phase Transition Thermodynamics in Cerium-Carbon Systems

The cerium-carbon system exhibits several phase transitions, with CeC2 existing in at least two different crystal structures. The low-temperature form, α-CeC2, has a body-centered tetragonal structure. mdpi.com At higher temperatures, it transforms into the high-temperature β-CeC2 phase, which possesses a cubic structure. mdpi.com

Thermodynamic modeling using the CALPHAD approach has been instrumental in assessing the phase equilibria in the Ce-C system. researchgate.net In these models, the low-temperature α-CeC2 is considered a stoichiometric phase, while the high-temperature β-CeC2 is modeled as a non-stoichiometric phase in some rare-earth carbide systems, although for the Ce-C system, both are often treated as stoichiometric. researchgate.net The calculated phase diagram for the Ce-C system, based on these thermodynamic models, provides valuable information on the stability fields of the different cerium carbide phases, including the transition temperatures between them. mdpi.com For instance, the calculated phase diagram helps to identify the stoichiometries of interest for synthesis and characterization studies. mdpi.com The coexistence of different phases, such as Ce2C3 and CeC2, can be predicted and has been confirmed by experimental characterization of synthesized samples. mdpi.com

Table 4: Phases in the Cerium-Carbon System

| Phase | Crystal Structure | Notes | Reference |

|---|---|---|---|

| α-CeC2 | Body-centered tetragonal (I4/mmm) | Low-temperature phase. | mdpi.com |

| β-CeC2 | Cubic (Fm-3m) | High-temperature phase. | mdpi.com |

Advanced Research Applications of Cerium Carbide Cec2

Cerium Carbide in Nuclear Fuel Cycle Technologies

Cerium carbide (CeC₂) is under investigation for various applications within the nuclear energy sector, primarily due to its chemical and physical similarities to actinide carbides, such as uranium carbide (UC) and plutonium carbide (PuC). This allows it to serve as a non-radioactive surrogate material in research aimed at developing and understanding advanced nuclear fuels. researchgate.net

Exploration as a Potential Fuel Material for Generation IV Nuclear Reactors

Generation IV nuclear reactors are a set of advanced designs that aim to improve safety, sustainability, efficiency, and cost-effectiveness. wikipedia.org Several of these designs, such as the Gas-cooled Fast Reactor (GFR) and the Very High-Temperature Reactor (VHTR), operate at significantly higher temperatures than current reactors and are designed to use advanced fuels, including non-oxide ceramics like carbides and nitrides. wikipedia.orgaascit.orgworld-nuclear.org

Carbide fuels are considered for these advanced reactors due to their high melting points, excellent thermal conductivity, and high density of fissile atoms compared to traditional oxide fuels. aascit.orgsemanticscholar.org Research in this area often utilizes cerium carbide as a stand-in for plutonium carbide to study fuel fabrication processes and properties without the complexities of handling highly radioactive materials. aascit.org For instance, studies have focused on the carbothermic reduction of cerium oxide (CeO₂) to produce cerium carbide, a key step in fabricating carbide-based fuels. aascit.org This research helps optimize the synthesis parameters for creating dense, stable fuel forms suitable for the high-temperature, high-radiation environments of Generation IV reactors. aascit.org

| Reactor Type | Coolant | Outlet Temperature (°C) | Fuel Form Under Consideration |

| Gas-cooled Fast Reactor (GFR) | Helium | ~850 | Composite ceramic fuel, ceramic-clad actinide compounds. wikipedia.org |

| Very High-Temperature Reactor (VHTR) | Helium | >900 - 1000 | TRISO fuel particles. wikipedia.orgworld-nuclear.org |

| Lead-cooled Fast Reactor (LFR) | Lead | ~550 - 800 | Metal or nitride-based fuel. wikipedia.org |

Role in TRISO Fuel Particle Development and Performance

Tristructural-isotropic (TRISO) fuel particles are a key component of high-temperature gas-cooled reactors. Each particle, about the size of a poppy seed, consists of a uranium-based fuel kernel (e.g., uranium dioxide or uranium oxycarbide) encapsulated by multiple layers of carbon and a ceramic material. researchgate.net These layers act as a containment system for fission products even at extreme temperatures. researchgate.netinl.gov

The layers of a typical TRISO particle are:

A fuel kernel.

A porous carbon buffer layer to accommodate kernel swelling and store fission gases.

A dense inner layer of pyrolytic carbon (IPyC).

A silicon carbide (SiC) layer that provides structural integrity and is the primary barrier to the release of metallic fission products. researchgate.net

A dense outer layer of pyrolytic carbon (OPyC). researchgate.net

While cerium carbide is not a standard component of the TRISO particle itself, it plays a crucial role in the research and development process. Cerium is used as a surrogate for plutonium in experimental fuel particles to simulate the behavior of mixed-oxide (MOX) or carbide fuels. researchgate.net Researchers study how cerium migrates through the particle layers at high temperatures to understand how plutonium and other actinides might behave. This is critical for predicting fuel performance and ensuring the integrity of the SiC layer, which can be degraded by interaction with certain fission products and actinides. researchgate.net

Studies on Fission Product Behavior in Carbide-Bearing Nuclear Fuels

Understanding the behavior of fission products—the elements remaining after a uranium or plutonium atom fissions—is critical for fuel design and safety. anl.gov In carbide fuels, gaseous fission products like xenon and krypton tend to have low solubility and can precipitate into bubbles within the fuel grain. researchgate.net The growth and movement of these bubbles can cause the fuel to swell and can lead to the release of radioactive gases. researchgate.net

Cerium is frequently used in simulated nuclear fuels to study the chemical interactions and migration of solid fission products. researchgate.net Certain fission products, such as palladium, can corrode the silicon carbide layer in TRISO particles, a key safety barrier. researchgate.net By studying how cerium and other fission product surrogates interact with materials like SiC in a controlled, non-radioactive laboratory setting, scientists can model and predict the long-term performance and safety of advanced carbide fuels. researchgate.net These studies are essential for developing fuels that can safely achieve high burnup (extracting more energy from the fuel) in advanced reactor designs.

Catalytic and Electrocatalytic Applications of CeC₂-based Materials

Cerium-based materials, including those derived from cerium carbide, are gaining attention in the field of catalysis and electrocatalysis due to cerium's unique electronic properties, particularly its ability to cycle between Ce³⁺ and Ce⁴⁺ oxidation states. mdpi.comnih.gov This redox capability is central to its function in promoting key chemical reactions for energy conversion and storage technologies.

Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) Electrocatalysis

The Oxygen Reduction Reaction (ORR) and the Oxygen Evolution Reaction (OER) are fundamental to technologies like fuel cells and water electrolyzers. However, these reactions are often slow and require efficient catalysts, traditionally based on expensive precious metals like platinum. nih.govresearchgate.net Cerium-based materials are being explored as cost-effective alternatives. mdpi.com

While pristine cerium compounds often have low electrical conductivity, this can be overcome by creating composites with conductive materials like carbon or graphene. researchgate.netmdpi.com In these composites, cerium species (often cerium oxide derived from precursors like CeC₂) can provide active sites for the reactions. mdpi.com The presence of Ce³⁺ and associated oxygen vacancies on the catalyst surface is believed to enhance the adsorption of oxygen-containing species, which is a critical step in both ORR and OER. mdpi.com

Research has shown that composites of cerium oxide with nitrogen-doped carbon exhibit significant electrocatalytic activity for the ORR. Similarly, Ce-MOF-derived cerium oxide/graphene oxide composites have demonstrated promise as efficient OER electrocatalysts. mdpi.com

| Catalyst System | Application | Key Performance Metric | Finding |

| CeO₂/Graphene Oxide | OER | Overpotential of 240 mV | The composite material showed higher activity and stability compared to pure CeO₂. mdpi.com |

| AuCeO₂/C | ORR | Onset potential of 0.96 V | The onset potential was similar to that of a commercial Pt/C catalyst, indicating high activity. mdpi.com |

| CeO₂@Nitrogen-doped Graphene | ORR/OER | Not specified | The material was identified as an efficient bi-functional electrocatalyst. mdpi.com |

Enhancement of Fuel Cell Technologies (Hydrogen Splitting, Oxygen Reduction)

In fuel cells, catalysts are needed at both the anode, for the hydrogen oxidation reaction (HOR, or hydrogen splitting), and the cathode, for the oxygen reduction reaction (ORR). Cerium-based materials have been shown to enhance the performance and durability of fuel cell components. nih.govacs.org

For the HOR, which is sluggish in alkaline environments, adding ceria (CeO₂) to an iridium catalyst (Ir/CeO₂–C) has been shown to significantly boost activity. The exchange current density, a measure of catalytic activity, for the Ir/CeO₂–C catalyst was 2.4 times higher than for a simple iridium-on-carbon catalyst. rsc.org This improvement is attributed to the interaction between iridium and ceria, which promotes the reaction. rsc.org

For the ORR at the cathode, ceria acts as a co-catalyst with platinum. It can improve the catalyst's tolerance to harsh operating conditions, such as low humidity and high temperatures. uniroma1.it Furthermore, cerium ions have been shown to act as radical scavengers, migrating into the fuel cell's polymer membrane and mitigating chemical degradation. researchgate.netscispace.com This leads to a significant increase in the fuel cell's operational lifetime. An MEA (Membrane Electrode Assembly) with CeO₂ showed a lifetime six times longer and a fluoride (B91410) emission rate 40 times lower than a baseline MEA in an accelerated stress test. researchgate.net

Ammonia (B1221849) Synthesis via N₂ Activation over Ni-Loaded Rare-Earth Dicarbides like CeC₂

The synthesis of ammonia is a cornerstone of the chemical industry, primarily for the production of fertilizers. The Haber-Bosch process, while effective, is energy-intensive. Consequently, there is a significant research effort to develop catalysts that can facilitate ammonia synthesis under milder conditions. One promising avenue of research involves the use of rare-earth compounds to activate the strong triple bond of dinitrogen (N₂), which is a critical step in ammonia synthesis.

Recent studies have highlighted the potential of nickel-loaded rare-earth nitrides, such as lanthanum nitride (LaN) and cerium nitride (CeN), as highly efficient catalysts for ammonia synthesis. mdpi.comceccorp.ca These materials operate through a dual-site mechanism where nitrogen vacancies on the surface of the rare-earth nitride are believed to bind and activate N₂ molecules, while the loaded nickel metal serves to dissociate hydrogen (H₂). mdpi.comceccorp.ca

While direct studies on Ni-loaded CeC₂ for ammonia synthesis are not extensively documented, the behavior of CeN provides a valuable model. The catalytic activity of Ni/CeN has been reported to reach 6.5 mmol·g⁻¹·h⁻¹, achieving thermodynamic equilibrium at 400 °C and 0.1 MPa. mdpi.com This high level of activity is attributed to the ability of cerium nitride to form nitrogen vacancies, which play a crucial role in the activation of N₂. mdpi.com Given that cerium carbide can be a precursor in the synthesis of cerium nitride through nitridation, it is plausible that under reaction conditions, or with appropriate pre-treatment, a CeC₂-based catalyst could form active nitride or carbonitride species that facilitate N₂ activation.

The synergy between the rare-earth compound's ability to activate N₂ and the transition metal's role in H₂ dissociation circumvents the limitations of traditional catalysts. mdpi.comceccorp.ca This dual-site approach avoids the scaling relations that often constrain the efficiency of single-component catalysts. mdpi.comceccorp.ca Future research may explore the direct use of Ni-loaded CeC₂ and other rare-earth dicarbides to further understand their potential in creating more efficient and sustainable ammonia synthesis processes.

Cerium-Catalyzed Organic Reaction Mechanisms

Cerium-based materials, particularly cerium oxide (ceria, CeO₂), are well-established as versatile catalysts in organic chemistry due to the facile redox cycling between Ce³⁺ and Ce⁴⁺ oxidation states. semanticscholar.org This property allows ceria to act as an effective promoter in a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. semanticscholar.org

While the catalytic applications of CeC₂ in organic synthesis are not as extensively explored as those of ceria, the fundamental redox properties of cerium suggest that cerium carbide could also exhibit interesting catalytic activity. Cerium-catalyzed reactions often proceed through mechanisms involving single-electron transfer, radical intermediates, or the activation of substrates at the catalyst surface. For instance, cerium(III) chloride is known to catalyze the acylation of unactivated C(sp³)–H bonds, a reaction that proceeds through a ligand-to-metal charge transfer mechanism to generate a chlorine radical. researchgate.net

In the context of heterogeneous catalysis, ceria-supported metal catalysts are used for the hydrogenation of various unsaturated compounds. semanticscholar.org The redox properties of ceria are crucial in these reactions, as they can activate complex organic molecules and selectively direct their transformation. semanticscholar.org It is conceivable that CeC₂ could serve as a unique catalyst support or a catalyst itself in certain organic reactions. Its carbidic nature might influence the electronic properties of supported metal nanoparticles or directly participate in reaction mechanisms, potentially leading to novel reactivity and selectivity. Further research is needed to uncover the specific catalytic capabilities of CeC₂ in the vast landscape of organic synthesis.

Role of CeC₂ in Advanced Materials and Composites

Cerium carbide is also being explored for its potential to enhance the properties of various advanced materials and composites. Its incorporation can lead to significant improvements in microstructure, mechanical strength, and surface properties.

In the field of cemented carbides, which are widely used for cutting tools and wear-resistant parts, the microstructure, particularly the grain size of the hard carbide phase (typically tungsten carbide, WC), plays a critical role in determining the material's mechanical properties. The addition of small amounts of other elements or compounds can significantly refine the grain structure, leading to improved hardness and toughness.

Studies have shown that the addition of cerium to WC-Co cemented carbides can lead to a refinement of the WC grains. acs.org The mechanism is believed to involve the purification of grain boundaries and the strengthening of the cobalt binder phase. acs.org Cerium can also improve the wettability between the binder and the carbide phase, which contributes to a more uniform and refined microstructure. acs.org While these studies have primarily focused on the addition of elemental cerium or cerium oxide, it is reasonable to expect that the introduction of CeC₂ would have a similar grain-refining effect. The presence of fine CeC₂ particles could inhibit the growth of WC grains during sintering, leading to a finer and more homogeneous microstructure.

In other alloy systems, cerium-containing precipitates can act as nucleation sites for other phases, leading to grain refinement. researchgate.net For example, in low-carbon steel, finely dispersed cerium-containing precipitates can serve as heterogeneous nucleation centers for carbides and nitrides, which in turn inhibit grain growth. researchgate.net A similar mechanism could be at play with the addition of CeC₂ to various alloys, making it a promising additive for microstructure control.

The incorporation of hard ceramic particles into a metal matrix is a common strategy for producing metal matrix composites (MMCs) with enhanced mechanical properties, such as hardness, strength, and wear resistance. Cerium compounds, particularly cerium oxide, have been investigated as reinforcing phases in aluminum-based MMCs. The addition of CeO₂ to aluminum alloys has been shown to improve hardness and tensile strength. researchgate.netresearchgate.net

While there is limited direct research on the use of CeC₂ as a reinforcement in MMCs, its inherent hardness and ceramic nature suggest that it could be an effective reinforcing agent. The uniform dispersion of fine CeC₂ particles within a metal matrix could lead to significant strengthening through mechanisms such as dispersion strengthening and grain refinement of the matrix. The table below illustrates the potential improvements in mechanical properties based on studies of similar ceramic-reinforced composites.

| Property | Expected Effect of CeC₂ Reinforcement |

| Hardness | Increase |

| Tensile Strength | Increase |

| Wear Resistance | Increase |

| Ductility | Potential Decrease |

This table is illustrative and based on the expected behavior of ceramic reinforcements in metal matrix composites.

Future research could focus on the fabrication and characterization of CeC₂-reinforced MMCs to validate these expected improvements and to explore their potential in applications requiring high strength and wear resistance.

The incorporation of inorganic nanofillers into polymer matrices is a rapidly developing field aimed at creating nanocomposites with tailored properties for a variety of applications, including specialized coatings. Recent research has demonstrated the successful integration of silanized cerium carbide (CeC₂) nanofillers into an epoxy resin to create a protective coating for mild steel. nih.gov

In this study, CeC₂ nanoparticles were surface-modified with a silane (B1218182) coupling agent to improve their dispersion within the epoxy matrix and to enhance the interfacial adhesion between the filler and the polymer. nih.gov The resulting nanocomposite coating exhibited significantly improved corrosion resistance in a marine environment. nih.gov Furthermore, the coating demonstrated excellent water-repellent (hydrophobic) properties, with a water contact angle of 149°. nih.gov The silanized CeC₂, in combination with graphene oxide, formed a robust and inert nanolayered coating that effectively prevented the penetration of corrosive ions. nih.gov

The mechanical properties of the epoxy coating were also enhanced by the addition of the modified CeC₂ nanofillers, showing good adhesion strength and hardness. nih.gov This research highlights the potential of CeC₂ as a functional nanofiller in polymer matrix composites for the development of high-performance protective coatings for applications in the automotive and marine industries. nih.gov

Cerium is a key alloying element in the development of new high-performance alloys, particularly for high-temperature applications. A new family of aluminum-cerium alloys has been developed that exhibits dramatically improved mechanical properties at elevated temperatures compared to conventional aluminum alloys. These alloys, containing 6-16 wt.% cerium, show excellent castability and thermal stability.

The high-temperature strength of these Al-Ce alloys is attributed to the formation of a fine, stable network of intermetallic phases during solidification. While the primary strengthening phase is often an Al-Ce intermetallic, the principles behind this strengthening mechanism could be extended to systems where CeC₂ is either intentionally added or formed in-situ. The thermal stability of cerium compounds makes them attractive for high-temperature applications.

In the realm of ceramics, high-entropy carbides are being investigated for use in ultra-high temperature applications, such as coatings for aerospace components. These materials, which contain multiple principal carbide-forming elements, can exhibit enhanced resistance to oxidation and degradation at extreme temperatures. While current research has focused on carbides of elements like hafnium and zirconium, the inclusion of cerium carbide in such multi-component ceramic systems could offer synergistic effects, potentially leading to even greater thermal and chemical stability. The development of CeC₂-containing high-performance ceramics represents a promising direction for future materials research.

Advanced Characterization Techniques for Cerium Carbide Cec2 Research

Spectroscopic Analysis of CeC₂ Materials

Spectroscopic techniques are pivotal for understanding the chemical bonding, elemental composition, and electronic states within cerium carbide.

Raman spectroscopy is a non-destructive light scattering technique used to probe the vibrational modes of a material. These modes are specific to the chemical bonds and crystal structure of the compound, acting as a unique fingerprint. While experimental Raman spectra for CeC₂ are not widely available, theoretical studies have provided predictions of its vibrational frequencies.

First-principles investigations into the electronic structure and lattice dynamics of CeC₂ have been conducted to understand its properties. columbia.edu Theoretical calculations predict the vibrational frequencies for the ground state (³B₂) of the CeC₂ molecule, which possesses a C₂ᵥ triangular structure. nih.gov These predicted frequencies correspond to the symmetric Ce-C stretch, the C-C stretch, and the bending modes of the molecule. Analysis of the Eliashberg spectral function indicates that both cerium and carbon vibrations contribute significantly to the material's properties. columbia.edu

Table 1: Calculated Vibrational Frequencies for the Ground State (³B₂) of CeC₂

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Symmetric Stretch (ω₁) | 525 |

| Bending (ω₂) | 287 |

| Asymmetric Stretch (ω₃) | 609 |

Data sourced from theoretical calculations. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis of cerium-containing materials is a powerful tool for determining the Ce(III) and Ce(IV) content. smf.mx The complex Ce 3d region of the spectrum is characterized by multiple final state effects, requiring detailed peak modelling to accurately interpret. smf.mxnih.gov

For cerium compounds, the Ce 3d region has well-separated spin-orbit components, which are further split by multiplet splitting. thermofisher.com The spectra for Ce(III) and Ce(IV) states show different multiplet splitting, with the Ce(IV) state having a characteristic peak around 917 eV that is absent in the Ce(III) spectrum. thermofisher.com Theoretical studies on CeC₂ indicate that its ground and low-lying electronic states possess C₂ᵥ triangular structures. nih.gov The bent triplet and singlet states of CeC₂ are predicted to have large dipole moments, consistent with a significant ionic character arising from dative charge transfer. nih.gov This ionic nature and the specific electronic configuration would be reflected in the XPS spectrum, allowing for the determination of the cerium oxidation state and its chemical environment at the surface.

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. researchgate.net The spectrometer collects high-spectral-resolution data over a wide spectral range, identifying the chemical bonds present in a sample. researchgate.net Specific frequencies of infrared radiation are absorbed by the interatomic bonds in the material, corresponding to the energy needed to induce a vibrational transition. researchgate.net

Like Raman spectroscopy, FTIR probes the vibrational modes of a molecule. Theoretical calculations have predicted the fundamental vibrational frequencies for the ground state of CeC₂. nih.gov These frequencies, corresponding to stretching and bending modes, would be expected to produce absorption bands in an FTIR spectrum, providing experimental validation of the theoretical models and confirming the bonding structure of the compound.

Microscopic and Morphological Investigations of CeC₂ Structures

Microscopy techniques are essential for visualizing the physical and structural properties of materials at the micro- and nanoscale, providing direct evidence of surface topography and crystal structure.

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, capable of producing three-dimensional images of a surface. vjs.ac.vnazooptics.com By scanning a sharp tip, a few nanometers in diameter, over the sample, the topography can be mapped with a lateral resolution of 1-2 nm and a vertical resolution of 0.01 nm. vjs.ac.vn This technique is crucial for measuring surface roughness, grain size, and grain size distribution. vjs.ac.vn

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. researchgate.net In HRTEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample. researchgate.net The high resolution, capable of distinguishing individual columns of atoms, is due to the small de Broglie wavelength of electrons. researchgate.net

HRTEM is a primary method for the microstructural and morphological characterization of nanostructured materials, including ceramics and alloys. researchgate.net For cerium carbide, which has a defined crystal structure (the low-temperature α-phase is tetragonal), HRTEM can be used to directly image the crystal lattice. lehigh.edu This allows for the identification of crystal phases, the characterization of atomic-scale defects, and the analysis of interfaces within the material, providing fundamental insights into its structural integrity and properties. researchgate.netnih.gov

Thermal Analysis Techniques Applied to CeC₂

Thermal analysis techniques are crucial in materials science for characterizing the properties of compounds as a function of temperature. In the study of cerium carbide (CeC₂), techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide invaluable data on phase transitions and thermal stability, which are critical for its application in various high-temperature environments.

Differential Scanning Calorimetry (DSC) for Phase Transition Identification

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. c2mi.ca This method is highly effective for identifying phase transitions, such as melting, crystallization, and solid-state transformations, by detecting the associated endothermic or exothermic processes. linseis.comyoutube.com

In the context of Cerium Carbide (CeC₂), DSC analysis is instrumental in identifying its polymorphic transformations. CeC₂ is known to exist in different crystal structures depending on the temperature, and DSC can precisely measure the temperatures at which these transitions occur. For instance, the transition from the low-temperature α-phase (tetragonal) to the high-temperature β-phase (cubic) would be observed as an endothermic peak on a DSC thermogram, indicating the absorption of heat during the structural change. The enthalpy of this transition, which is a measure of the energy required for the phase change, can also be quantified from the area of the peak.

While specific, detailed experimental DSC data for CeC₂ is not widely available in the public literature, the following table illustrates the type of information that a DSC analysis would provide for a hypothetical CeC₂ sample.

Interactive Data Table: Illustrative DSC Data for CeC₂ Phase Transition

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| α → β Phase Transition | 1100 | 1150 | 50 |

| Melting | 2545 | 2580 | 250 |

Note: The data in this table is illustrative and intended to represent the typical output of a DSC experiment for a material like Cerium Carbide. Actual values would need to be determined experimentally.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. c2mi.ca This analysis is fundamental for determining the thermal stability of a material, its decomposition temperatures, and its reaction kinetics. netzsch.com

For Cerium Carbide (CeC₂), TGA is used to assess its stability at elevated temperatures and to study its decomposition or reaction with the surrounding atmosphere. For example, heating CeC₂ in an inert atmosphere would reveal the temperature at which it begins to decompose. If the analysis is performed in an oxidizing atmosphere, such as air or oxygen, the TGA curve would show a mass gain corresponding to the formation of cerium oxide. This information is vital for defining the operational limits of CeC₂ in various applications.

Detailed research findings from TGA on CeC₂ are not extensively published. However, an illustrative TGA data summary for the oxidation of CeC₂ is presented below to demonstrate the insights that can be gained from this technique.

Interactive Data Table: Illustrative TGA Data for CeC₂ Thermal Stability in Air

| Temperature Range (°C) | Mass Change (%) | Process |

| 25 - 400 | ~0 | Stable |

| 400 - 600 | +10.9 | Onset of Oxidation (CeC₂ + O₂ → CeO₂ + CO₂) |

| > 600 | Stable | Complete Oxidation to CeO₂ |

Note: This data is hypothetical and serves to illustrate the expected results from a TGA analysis of Cerium Carbide in an oxidizing environment. The actual mass change and temperature ranges would depend on experimental conditions such as heating rate and particle size.

Surface Science and Interface Characterization Methodologies for CeC₂

The surface properties of Cerium Carbide (CeC₂) are critical to its performance in applications such as catalysis and as a component in composite materials. Surface science and interface characterization techniques provide detailed information about the chemical composition, atomic structure, and electronic states of the material's surface. While much of the existing surface science research on cerium-based materials has focused on cerium oxide (CeO₂), the methodologies are directly applicable to the study of CeC₂. researchgate.netosti.govornl.gov

A comprehensive understanding of the CeC₂ surface would involve a suite of ultra-high vacuum (UHV) techniques. X-ray Photoelectron Spectroscopy (XPS) would be employed to determine the elemental composition and chemical states of cerium and carbon on the surface, identifying the presence of any surface oxides or adventitious carbon. Low-Energy Electron Diffraction (LEED) could be used to characterize the crystalline structure of the surface, revealing any reconstructions or surface ordering.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) would provide real-space images of the surface topography and electronic structure with atomic resolution. These techniques could be used to visualize surface defects, such as vacancies and step edges, which are often the active sites in catalytic reactions. Furthermore, Temperature Programmed Desorption (TPD) could be used to study the adsorption and desorption of probe molecules, providing insights into the surface reactivity of CeC₂.

Although specific experimental studies on the surface characterization of CeC₂ are not widely reported, the application of these techniques would be essential for developing a fundamental understanding of its surface chemistry and for designing new materials with enhanced properties.

Theoretical Frameworks and Computational Methodologies in Cec2 Research

Density Functional Theory (DFT) Calculations for CeC2 Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of CeC2, DFT calculations are crucial for understanding its bonding, electronic properties, and crystal structure. These calculations solve the Schrödinger equation for the electrons in the material, treating the electron density as the fundamental variable.

DFT studies on cerium-containing compounds often require special considerations due to the presence of strongly correlated f-electrons in cerium. Standard DFT functionals can sometimes fail to accurately describe these systems, necessitating the use of more advanced approaches like DFT+U, which adds an on-site Coulombic interaction term (U) to better account for electron localization. rsc.orgaalto.fi

For CeC2, DFT calculations can elucidate:

Crystal Structure and Stability: By calculating the total energy for different atomic arrangements, DFT can predict the most stable crystal structure of CeC2 and its lattice parameters. The low-temperature α-phase of CeC2 adopts a tetragonal crystal structure (space group I4/mmm), which is isostructural with calcium carbide (CaC2). DFT can confirm the stability of this phase and explore potential high-pressure or high-temperature polymorphs.

Electronic Band Structure and Density of States (DOS): DFT calculations reveal the electronic band structure, which is fundamental to understanding the material's electrical conductivity. By analyzing the DOS, researchers can identify the contributions of cerium and carbon orbitals to the electronic states, particularly near the Fermi level, to determine if CeC2 behaves as a metal, semiconductor, or insulator. core.ac.ukmdpi.com

Bonding Analysis: The nature of the chemical bonds in CeC2, including the covalent C-C bonds within the carbide anions and the ionic interactions between Ce ions and (C2)2- units, can be analyzed through electron density distributions and population analysis derived from DFT.

While specific DFT studies exclusively on CeC2 are part of a broader research landscape, the principles and techniques are well-established from studies on other cerium compounds like CeO2 and various carbides. unimore.itcore.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the material's dynamic behavior over time. For CeC2, MD simulations can be used to investigate a range of properties that are not accessible through static calculations like DFT.

The accuracy of MD simulations heavily depends on the interatomic potential or force field used to describe the interactions between atoms. For cerium-containing systems, developing reliable potentials that can accurately model the complex interactions is a significant challenge. nist.gov Modified Embedded Atom Method (MEAM) potentials are one such class of potentials that have been developed for cerium. nist.gov

Potential applications of MD simulations in CeC2 research include: